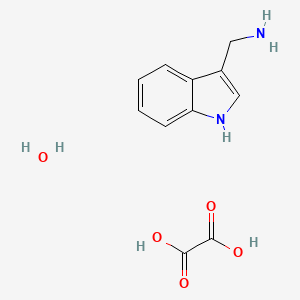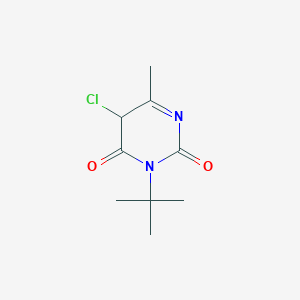
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available precursors such as 2,4-dioxo-5-chloropyrimidine.
Alkylation: Introduction of the tert-butyl and methyl groups through alkylation reactions using appropriate alkyl halides.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient and cost-effective catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
化学反応の分析
Types of Reactions
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Hydrolysis: The dione structure can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.
科学的研究の応用
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Pathways: Modulating biochemical pathways related to its structure and functional groups.
類似化合物との比較
Similar Compounds
5-Chlorouracil: A similar pyrimidine derivative with a chlorine substituent.
6-Methyluracil: Another pyrimidine compound with a methyl group.
2,4-Dioxo-5-chloropyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is unique due to the combination of its tert-butyl, chloro, and methyl substituents, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3 |
InChIキー |
FNEQOVOLKIIMTA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




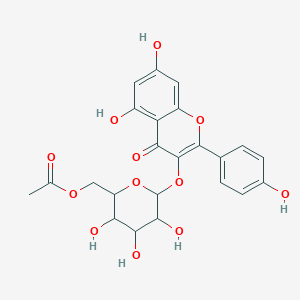
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327071.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
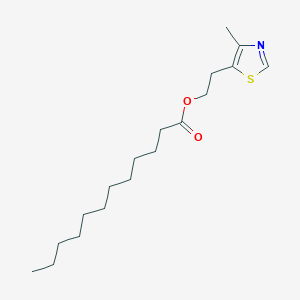
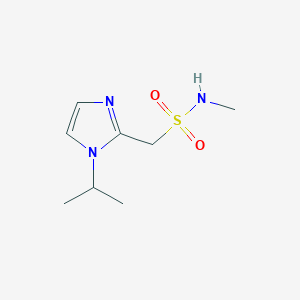
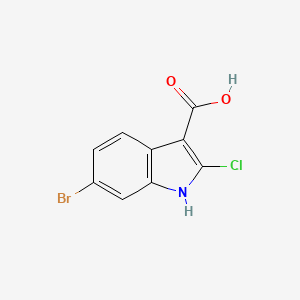
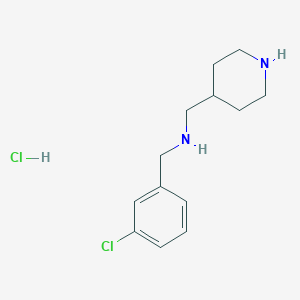
![[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327100.png)
